Gonadorelin is classified as a gonadotropin-releasing hormone agonist. It is synthesized to mimic the natural GnRH produced by the hypothalamus, which regulates the reproductive hormone cascade. Ovurelin is available under various trade names, including Factrel and Cystorelin, and is administered via subcutaneous or intravenous routes .
The synthesis of Ovurelin involves several steps to ensure high purity and biological activity. The process typically includes:
Ovurelin has a complex molecular structure characterized by its peptide backbone. The molecular formula is , with a molar mass of approximately 1182.311 g/mol .
Ovurelin participates in various biochemical reactions within the body:
The mechanism of action for Ovurelin involves:
Ovurelin exhibits several notable physical and chemical properties:
Ovurelin is utilized in various scientific and medical applications:
Gonadotropin-releasing hormone, a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), serves as the primary hypothalamic regulator of reproduction in cattle. Produced by specialized neurons in the preoptic area and mediobasal hypothalamus, it is released in a pulsatile manner into the hypophyseal portal system. This pulsatility is essential for its physiological function: binding to specific Gonadotropin-releasing hormone receptors on pituitary gonadotrophs stimulates the synthesis and release of both luteinizing hormone and follicle-stimulating hormone [2] [9].
In bovine reproduction, the frequency and amplitude of Gonadotropin-releasing hormone pulses vary across the estrous cycle, orchestrating key events:
Negative feedback by gonadal steroids (estradiol, progesterone, testosterone) modulates Gonadotropin-releasing hormone secretion, creating a tightly regulated endocrine loop. Disruptions in this axis—due to nutritional stress, disease, or seasonal factors—compromise fertility in dairy and beef herds [9].
Table 1: Endogenous Gonadotropin-Releasing Hormone Functions in Cattle
Reproductive Phase | Gonadotropin-Releasing Hormone Pulse Pattern | Primary Gonadotropin Output | Ovarian Response |
---|---|---|---|
Luteal Phase | Low frequency, high amplitude | Low luteinizing hormone, moderate follicle-stimulating hormone | Follicular growth without ovulation |
Follicular Phase | Increasing frequency | Rising luteinizing hormone:follicle-stimulating hormone ratio | Estradiol synthesis, estrus behavior |
Preovulatory Surge | Sustained high-frequency release | Luteinizing hormone surge (≥10× baseline) | Ovulation, corpus luteum formation |
Native Gonadotropin-releasing hormone has limited therapeutic utility due to rapid enzymatic degradation (half-life <5 minutes) and low receptor-binding affinity. This spurred development of synthetic analogues with enhanced stability and potency. Structural modifications focus on positions 6, 9, and 10 of the decapeptide, where amino acid substitutions protect against cleavage and increase receptor affinity [4] [6]:
These modifications yielded two classes of analogues:
Table 2: Structural and Functional Comparison of Gonadotropin-Releasing Hormone Analogues
Analog Type | Structural Modifications | Receptor Binding Affinity vs. Native Gonadotropin-Releasing Hormone | Initial Pituitary Response | Long-Term Effect |
---|---|---|---|---|
Native Gonadotropin-Releasing Hormone | None | 1× (Reference) | Pulsatile luteinizing hormone/follicle-stimulating hormone release | Physiological regulation |
Gonadorelin (Ovurelin™) | None (identical sequence) | 1× | Surge mimic | Short-acting stimulation |
Deslorelin | D-Trp⁶, Pro⁹-NHEt | 12× | Acute flare (hours) | Pituitary desensitization (>4 weeks) |
Buserelin | D-Ser(Buᵗ)⁶, Pro⁹-NHEt | 20× | Acute flare (hours) | Pituitary desensitization (>4 weeks) |
Azagly-nafarelin | D-Nal(2)⁶, AzGly¹⁰ | 15× | Acute flare (hours) | Pituitary desensitization (>12 weeks) |
Agonists dominate veterinary applications due to lower production costs and established efficacy. Their biphasic action—acute stimulation followed by chronic suppression—enables diverse applications: inducing ovulation (short-term use) or suppressing fertility (long-term implants) [4] [8].
Ovurelin™ (gonadorelin acetate) is a synthetic replica of endogenous Gonadotropin-Releasing Hormone (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). Unlike modified agonists (e.g., deslorelin, buserelin), its identical structure allows precise, transient stimulation of pituitary gonadotrophs without inducing desensitization. This pharmacological profile underpins its therapeutic niche: controlled induction of luteinizing hormone surges to synchronize ovulation in timed artificial insemination protocols [5] [9].
Commercialized by Elanco Animal Health, Ovurelin™ emerged in markets with intensive dairy industries (e.g., New Zealand) where reproductive efficiency directly impacts profitability. Its development responded to two needs:
Ovurelin™ is formulated as a sterile solution (100 μg gonadorelin/mL) administered via intramuscular injection. Clinical applications include:
Table 3: Key Clinical Indications for Ovurelin™ in Bovine Reproduction
Clinical Use | Mechanism of Action | Treatment Protocol | Target Outcome |
---|---|---|---|
Estrus Synchronization (Ovsynch) | Synchronizes follicular wave emergence; induces preovulatory luteinizing hormone surge | Day 0: Gonadotropin-Releasing Hormone; Day 7: Prostaglandin F₂α; Day 9: Gonadotropin-Releasing Hormone; Timed Artificial Insemination at 16–24 hours | >45% conception rate at first service |
Cystic Ovarian Degeneration | Triggers luteinizing hormone surge to luteinize cyst wall | 500 μg gonadorelin once; repeat in 14 days if no corpus luteum forms | 70–80% return to cyclicity within 30 days |
Postpartum Anovulation | Stimulates final follicular maturation | 250 μg gonadorelin at artificial insemination or with progesterone devices | Increased first-service conception by 15% |
While newer analogues (e.g., deslorelin implants for long-term suppression) address different needs, Ovurelin™ remains a cornerstone for ovulation management due to its predictable acute effects and absence of residual pituitary suppression [5] [8] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7